molecular formula C23H18N2O B13140327 [1(2H),2'-Bipyridin]-2-one, 4'-methyl-4,6-diphenyl- CAS No. 62219-20-9

[1(2H),2'-Bipyridin]-2-one, 4'-methyl-4,6-diphenyl-

Cat. No.: B13140327
CAS No.: 62219-20-9
M. Wt: 338.4 g/mol
InChI Key: CYNKQVYHJCHTNM-UHFFFAOYSA-N
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Description

4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one is a complex organic compound that belongs to the bipyridine family This compound is characterized by its unique structure, which includes a bipyridine core substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and bipyridinium salts. This reaction is often carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclocondensation reactions using optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as chromatography is also common to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one or more substituents on the bipyridine core are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds under controlled temperatures and pressures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce bipyridine derivatives with altered electronic properties.

Scientific Research Applications

4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one exerts its effects involves its interaction with specific molecular targets. The bipyridine core allows it to participate in redox reactions, making it useful in applications that require controlled electron transfer. The compound can also form coordination complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: 4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and redox behavior.

Properties

CAS No.

62219-20-9

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

1-(4-methylpyridin-2-yl)-4,6-diphenylpyridin-2-one

InChI

InChI=1S/C23H18N2O/c1-17-12-13-24-22(14-17)25-21(19-10-6-3-7-11-19)15-20(16-23(25)26)18-8-4-2-5-9-18/h2-16H,1H3

InChI Key

CYNKQVYHJCHTNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(=CC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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